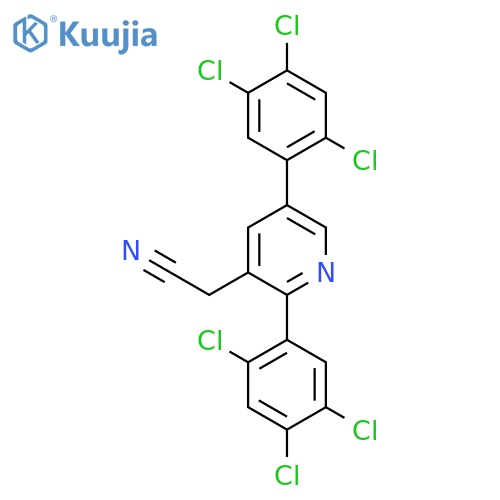Cas no 1261618-54-5 (2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile)

1261618-54-5 structure
商品名:2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile
CAS番号:1261618-54-5
MF:C19H8Cl6N2
メガワット:476.998218536377
CID:4913441
2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile
-
- インチ: 1S/C19H8Cl6N2/c20-13-6-17(24)15(22)4-11(13)10-3-9(1-2-26)19(27-8-10)12-5-16(23)18(25)7-14(12)21/h3-8H,1H2
- InChIKey: ZHBQNIGUACVKLA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C1C(CC#N)=CC(=CN=1)C1C=C(C(=CC=1Cl)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 554
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 7.6
2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026000765-1g |
2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile |
1261618-54-5 | 97% | 1g |
$1797.60 | 2023-09-03 | |
| Alichem | A026000765-250mg |
2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile |
1261618-54-5 | 97% | 250mg |
$666.40 | 2023-09-03 | |
| Alichem | A026000765-500mg |
2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile |
1261618-54-5 | 97% | 500mg |
$989.80 | 2023-09-03 |
2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile 関連文献
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
1261618-54-5 (2,5-Bis(2,4,5-trichlorophenyl)pyridine-3-acetonitrile) 関連製品
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
